2-Phenoxy-5-vinyl-pyridine
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Overview
Description
2-Phenoxy-5-vinyl-pyridine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a pyridine ring substituted with a phenoxy group at the 2-position and a vinyl group at the 5-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-vinyl-pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the phenoxy group with the pyridine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of reaction conditions, such as temperature, pressure, and catalyst concentration, is optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-vinyl-pyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, piperidine derivatives, and various substituted phenoxy compounds.
Scientific Research Applications
2-Phenoxy-5-vinyl-pyridine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is explored for potential use in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-vinyl-pyridine involves its interaction with specific molecular targets. The phenoxy group can engage in π-π stacking interactions with aromatic residues in proteins, while the vinyl group can undergo electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxypyridine: Similar in structure but lacks the vinyl group.
Vinylpyridine: Contains the vinyl group but lacks the phenoxy group.
Phenoxyacetic acid: Contains the phenoxy group but has a different functional group at the 5-position.
Uniqueness
2-Phenoxy-5-vinyl-pyridine is unique due to the presence of both the phenoxy and vinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
5-ethenyl-2-phenoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-11-8-9-13(14-10-11)15-12-6-4-3-5-7-12/h2-10H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQUDKQWGKFCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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